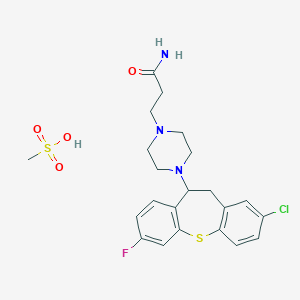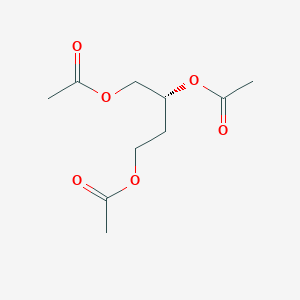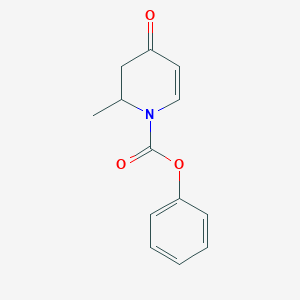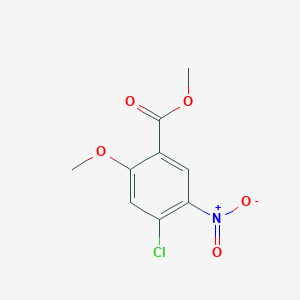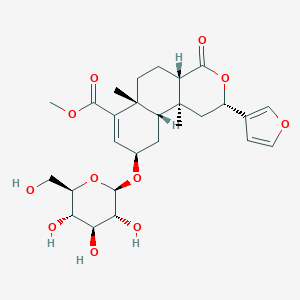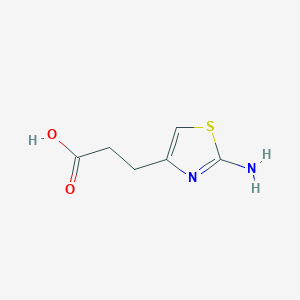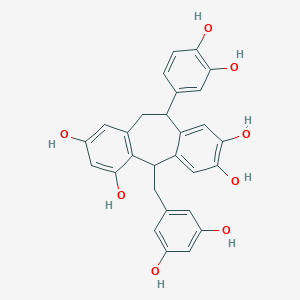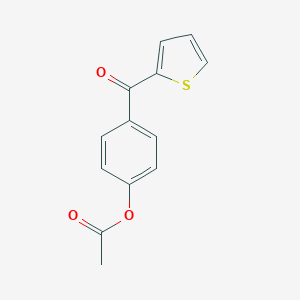
2-(4-Acetoxybenzoyl) thiophene
説明
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives, including compounds like "2-(4-Acetoxybenzoyl) Thiophene", involves various chemical reactions that introduce specific functionalities into the benzo[b]thiophene core. Notably, electrophilic substitution reactions and Claisen and Fries rearrangement are common methods used in the synthesis of these derivatives. For example, Fries rearrangement of 4-acetoxybenzo[b]thiophene with aluminium chloride in boiling benzene gives a mixture of products indicating the complexity and versatility in synthesizing such compounds (Clarke, Scrowston, & Sutton, 1973).
Molecular Structure Analysis
The molecular structure of "2-(4-Acetoxybenzoyl) Thiophene" and related compounds can be characterized and analyzed through various spectroscopic and crystallographic techniques. For example, X-ray diffraction methods have been used to characterize similar benzo[b]thiophene derivatives, providing detailed insights into their molecular geometries and intermolecular interactions, which are crucial for understanding their chemical behavior and properties.
Chemical Reactions and Properties
Benzo[b]thiophene derivatives undergo a range of chemical reactions, including substitution, addition, and cyclization reactions, which significantly affect their chemical properties. For instance, the substitution reactions of benzo[b]thiophen derivatives have been extensively studied, revealing their reactivity towards formylation, bromination, nitration, and other electrophilic agents. These reactions are influenced by the presence of electron-donating or withdrawing groups, which modulate the reactivity and selectivity of the substitution patterns (Clarke, Scrowston, & Sutton, 1973).
科学的研究の応用
Synthetic Methodologies and Chemical Reactivity
The synthetic versatility of thiophene derivatives, including compounds similar to 2-(4-acetoxybenzoyl) thiophene, is highlighted by their participation in efficient tandem reactions and coupling processes. For example, the synthesis of 2-arylbenzofurans(thiophenes) through an efficient tandem elimination–intramolecular addition–Hiyama cross-coupling reaction showcases the chemical reactivity of thiophene derivatives in forming complex heterocyclic systems (Liu et al., 2012). Moreover, the development of methods for synthesizing 2-aryl-3-substituted benzo[b]thiophenes from the benzo[b]thiophene core emphasizes the compound's role in the construction of molecules with potential therapeutic applications (David et al., 2005).
Potential in Drug Discovery and Material Science
The exploration of thiophene derivatives extends to the synthesis of heterocyclic compounds with diverse pharmacological properties. A study involving the synthesis of different heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide revealed the potential of thiophene-based compounds in generating new molecules with significant antitumor activities (Shams et al., 2010). Additionally, substituted thiophenes have shown a wide spectrum of biological activities, including antibacterial, antifungal, and antiproliferative effects, indicating their utility in pharmaceutical research and development (Nagaraju et al., 2018).
Contributions to Material Science
Thiophene derivatives are not only pivotal in the field of medicinal chemistry but also play a crucial role in material science. Their incorporation into polymeric materials for applications such as organic field-effect transistors, organic light-emitting transistors (OLETs), chemical sensors, and solar cells underscores the importance of understanding the chemical and physical properties of thiophene-based compounds (Nagaraju et al., 2018).
Safety And Hazards
The safety data sheet for a related compound, 2-Thiophenecarboxaldehyde, indicates that it is a flammable liquid and is harmful if swallowed6. However, specific safety and hazard information for “2-(4-Acetoxybenzoyl) thiophene” is not readily available in the literature.
将来の方向性
While specific future directions for “2-(4-Acetoxybenzoyl) thiophene” are not readily available, thiophene-based analogs have been a focus of research due to their potential as biologically active compounds5. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects5.
Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, further research and experimentation would be necessary.
特性
IUPAC Name |
[4-(thiophene-2-carbonyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c1-9(14)16-11-6-4-10(5-7-11)13(15)12-3-2-8-17-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKNRDYNXMZHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642184 | |
| Record name | 4-(Thiophene-2-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetoxybenzoyl) thiophene | |
CAS RN |
106882-30-8 | |
| Record name | [4-(Acetyloxy)phenyl]-2-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106882-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Thiophene-2-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




